molecular formula C10H10N2O B7578919 3-(4-methyl-1H-pyrazol-1-yl)phenol

3-(4-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B7578919
M. Wt: 174.20 g/mol
InChI Key: MHHANIUFVPEFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring attached to a phenol group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-methyl-1H-pyrazole with phenol under specific conditions. One common method is the condensation reaction where 4-methyl-1H-pyrazole is reacted with phenol in the presence of a catalyst such as sodium acetate at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like ethanol or dimethylformamide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHANIUFVPEFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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